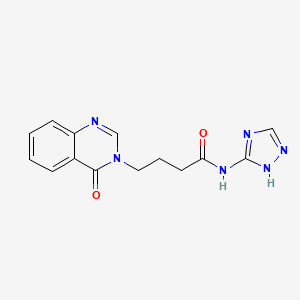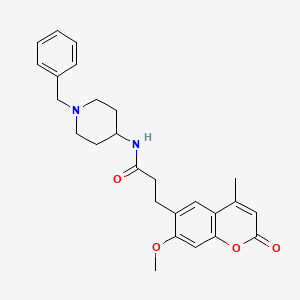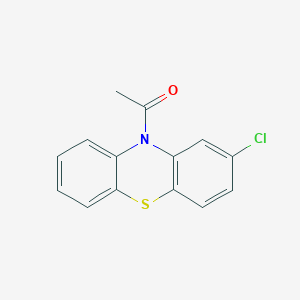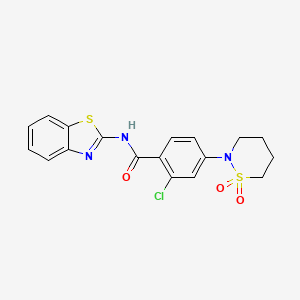
4-(4-oxoquinazolin-3(4H)-yl)-N-(4H-1,2,4-triazol-3-yl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-oxoquinazolin-3(4H)-yl)-N-(4H-1,2,4-triazol-3-yl)butanamide is a complex organic compound that features a quinazolinone core linked to a triazole ring through a butanamide chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-oxoquinazolin-3(4H)-yl)-N-(4H-1,2,4-triazol-3-yl)butanamide typically involves multiple steps:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Triazole Ring: The triazole ring can be introduced via a [3+2] cycloaddition reaction between an azide and an alkyne, often catalyzed by copper(I) salts.
Linking the Quinazolinone and Triazole Units: This step involves the formation of the butanamide chain, which can be synthesized through amide bond formation reactions using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the synthesis.
化学反応の分析
Types of Reactions
4-(4-oxoquinazolin-3(4H)-yl)-N-(4H-1,2,4-triazol-3-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The quinazolinone core can be oxidized to form quinazoline derivatives.
Reduction: The carbonyl group in the quinazolinone can be reduced to form hydroquinazoline derivatives.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution on the triazole ring.
Major Products
Oxidation: Quinazoline derivatives.
Reduction: Hydroquinazoline derivatives.
Substitution: Various substituted triazole derivatives.
科学的研究の応用
4-(4-oxoquinazolin-3(4H)-yl)-N-(4H-1,2,4-triazol-3-yl)butanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
作用機序
The mechanism of action of 4-(4-oxoquinazolin-3(4H)-yl)-N-(4H-1,2,4-triazol-3-yl)butanamide involves its interaction with specific molecular targets. The quinazolinone core can interact with enzymes or receptors, potentially inhibiting their activity. The triazole ring can enhance binding affinity and specificity through hydrogen bonding and π-π interactions. The butanamide chain provides flexibility and helps in positioning the compound within the active site of the target molecule.
類似化合物との比較
Similar Compounds
4-(4-oxoquinazolin-3(4H)-yl)-N-(1H-1,2,3-triazol-4-yl)butanamide: Similar structure but with a different triazole isomer.
4-(4-oxoquinazolin-3(4H)-yl)-N-(4H-1,2,4-triazol-5-yl)butanamide: Another isomer with the triazole ring attached at a different position.
Uniqueness
4-(4-oxoquinazolin-3(4H)-yl)-N-(4H-1,2,4-triazol-3-yl)butanamide is unique due to its specific arrangement of the quinazolinone and triazole rings, which can result in distinct biological activities and chemical reactivity compared to its isomers.
特性
分子式 |
C14H14N6O2 |
|---|---|
分子量 |
298.30 g/mol |
IUPAC名 |
4-(4-oxoquinazolin-3-yl)-N-(1H-1,2,4-triazol-5-yl)butanamide |
InChI |
InChI=1S/C14H14N6O2/c21-12(18-14-15-8-17-19-14)6-3-7-20-9-16-11-5-2-1-4-10(11)13(20)22/h1-2,4-5,8-9H,3,6-7H2,(H2,15,17,18,19,21) |
InChIキー |
GQKPJJIBURPCCV-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CCCC(=O)NC3=NC=NN3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide](/img/structure/B12171672.png)
![2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide](/img/structure/B12171675.png)
![(4-Hydroxyquinolin-3-yl)[4-(2,3,4-trimethoxybenzyl)piperazin-1-yl]methanone](/img/structure/B12171676.png)
![2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 2-[(tert-butoxycarbonyl)amino]butanoate](/img/structure/B12171687.png)

![N-[2-(1H-indol-1-yl)ethyl]-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide](/img/structure/B12171694.png)
![2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(1H-indol-4-yl)acetamide](/img/structure/B12171695.png)
![4-[(1E)-1-{2-[({5-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetyl]hydrazinylidene}ethyl]phenyl acetate](/img/structure/B12171705.png)
![4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(3,5-dichlorophenyl)butanamide](/img/structure/B12171713.png)


![4-(1,3-benzothiazol-2-yl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]butanamide](/img/structure/B12171747.png)
![1-({2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoyl}oxy)pyrrolidine-2,5-dione](/img/structure/B12171749.png)

